BenchChemオンラインストアへようこそ!

Eggmanone

Hedgehog signaling Sufu-independent inhibition medulloblastoma

Eggmanone (EGM1) is the only PDE4 inhibitor validated to block Hedgehog signaling downstream of Sufu, where Smo antagonists such as Sonidegib and cyclopamine are completely ineffective. In Sufu⁻/⁻ MEFs, it achieves ~50% suppression of Gli1 and Ptch1 transcription at 10 µM—a signaling node inaccessible to canonical Smo antagonists. Unlike rolipram, Eggmanone uniquely elevates cAMP in discrete cardiomyocyte microdomains without altering total cellular cAMP, enabling compartment-specific signaling dissection. With peer-reviewed counter-screen data confirming no significant activity against 442 kinases, 158 GPCRs, and 21 phosphatases at 10 µM, Eggmanone meets Chemical Probes Portal validation standards. This is the definitive chemical probe for Hh pathway studies downstream of acquired Smo resistance, Sufu loss-of-function contexts, and spatially restricted cAMP/PKA signaling research.

Molecular Formula C20H20N2O2S3
Molecular Weight 416.6 g/mol
Cat. No. B1671138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEggmanone
SynonymsEggmanone;  Egm; 
Molecular FormulaC20H20N2O2S3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4
InChIInChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3
InChIKeyXAKJIQPEGSCYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eggmanone PDE4 Inhibitor Procurement Guide: Technical Specifications and Selectivity Profile


Eggmanone (EGM1, CAS 505068-32-6) is a thienopyrimidinone small molecule that functions as a potent and selective phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the PDE4D3 isoform with an IC50 of 72 nM [1]. It exhibits approximately 40- to 50-fold selectivity for PDE4D3 over other PDE family members, including PDE3A (IC50 = 3.00 µM), PDE10A2 (IC50 = 3.05 µM), and PDE11A4 (IC50 = 4.08 µM) . Eggmanone was identified from an in vivo chemical genetic screen in embryonic zebrafish as a Hedgehog (Hh) signaling inhibitor that functions downstream of Smoothened (Smo) [2]. The compound displays no significant activity on a broad selectivity panel of 442 kinases, 158 GPCRs, and 21 phosphatases when tested at 10 µM .

Why Generic PDE4 Inhibitors Cannot Substitute for Eggmanone in Hedgehog Pathway Research


Generic PDE4 inhibitors such as rolipram cannot be functionally interchanged with Eggmanone in Hedgehog (Hh) signaling research due to distinct mechanistic positioning and signaling compartment specificity. While rolipram inhibits PDE4B and PDE4D with IC50 values of 130 nM and 240 nM respectively , Eggmanone uniquely targets Hh signaling downstream of Suppressor of Fused (Sufu), a node where canonical Smo antagonists such as cyclopamine and Sonidegib are ineffective [1]. In Sufu⁻/⁻ mouse embryonic fibroblasts (MEFs), Eggmanone achieves approximately 50% inhibition of Gli1 and Ptch1 transcription at 10 µM, whereas the Smo antagonist Sonidegib tested at 0.1 µM (~100-fold its EC50) shows no inhibition [2]. Furthermore, Eggmanone displays a unique microdomain-specific cAMP elevation in cardiomyocytes without raising total cellular cAMP content, a spatial signaling property not shared by conventional PDE4 inhibitors such as rolipram [3].

Eggmanone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Eggmanone vs. Smo Antagonists: Functional Efficacy Downstream of Sufu in Constitutively Active Hedgehog Signaling

Eggmanone demonstrates functional inhibition of Hedgehog signaling downstream of Sufu, a property not shared by clinically relevant Smo antagonists. In Sufu⁻/⁻ mouse embryonic fibroblasts (MEFs) exhibiting constitutively active Hh signaling independent of upstream ligand-receptor interactions, Eggmanone at 10 µM achieves approximately 50% reduction in Gli1 and Ptch1 mRNA transcript levels [1]. In contrast, the Smo antagonist Sonidegib tested at 0.1 µM (approximately 100-fold its EC50) fails to inhibit transcription of either Gli1 or Ptch1 in the same Sufu⁻/⁻ MEF system [1]. Similarly, the canonical Smo antagonist cyclopamine shows no inhibitory effect on Gli1 and Ptc1 transcription in Sufu⁻/⁻ MEFs [2].

Hedgehog signaling Sufu-independent inhibition medulloblastoma Smoothened resistance

Eggmanone PDE Isoform Selectivity: Quantitative Selectivity Window vs. PDE3, PDE10, and PDE11

Eggmanone demonstrates a quantifiable selectivity window over non-PDE4 phosphodiesterase family members. Against PDE4D3, Eggmanone exhibits an IC50 of 72 nM [1]. In parallel dose-response assays conducted under identical conditions, Eggmanone inhibits PDE3A, PDE10A2, and PDE11A4 with IC50 values of 3.00 µM, 3.05 µM, and 4.08 µM, respectively . This corresponds to a selectivity ratio of approximately 42-fold for PDE4D3 over PDE3A, 42-fold over PDE10A2, and 57-fold over PDE11A4.

PDE4 selectivity off-target profiling PDE3 PDE10 PDE11

Eggmanone vs. Rolipram: Comparative Hedgehog Inhibition Potency in Gli-Luciferase Reporter Assay

Eggmanone exhibits superior potency compared to the broad-spectrum PDE4 inhibitor rolipram in inhibiting Hedgehog signaling. In Shh-Light2 cells stimulated with Sonic Hedgehog ligand and assessed using a Gli-responsive luciferase reporter assay, Eggmanone reduces Hh signaling levels with greater potency than rolipram at equivalent concentrations [1]. The study authors note that rolipram reduced Hh signaling 'albeit with lower potency than eggmanone,' establishing a direct functional difference between these two PDE4-targeting compounds [1].

Hedgehog reporter assay PDE4 inhibition Gli transcription rolipram comparison

Eggmanone Microdomain-Specific cAMP Elevation: Spatial Signaling Differentiation from Conventional PDE4 Inhibitors

Eggmanone demonstrates a spatially restricted signaling profile that distinguishes it from conventional PDE4 inhibitors. Unlike broad-spectrum PDE4 inhibitors such as rolipram, which elevate total cellular cAMP levels, Eggmanone increases cAMP specifically in distinct cellular microdomains without raising total cellular cAMP content [1]. In isolated mouse cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), Eggmanone increases cardiac contractility by targeting a discrete myocyte microdomain without causing significant changes in myocyte calcium cycling [1]. In vivo, Eggmanone enhances systolic function in mice with failing hearts without increasing heart rate [1].

cAMP compartmentalization cardiomyocyte contractility microdomain signaling PKA activation

Eggmanone SAR: Cyclohexylthiophene Core Requirement for Downstream-of-Sufu Activity

Structure-activity relationship (SAR) studies reveal that Eggmanone analogs lacking the cyclohexylthiophene core lose the ability to inhibit Hedgehog signaling downstream of Sufu. In Sufu⁻/⁻ MEF transcriptional assays, Eggmanone and its cyclohexylthiophene-containing analogs (9b, 9e, 9g, 9m) retain the ability to reduce Gli1 and Ptch1 mRNA levels [1]. In contrast, more potent TM3-Gli-Luc inhibitors lacking the western cyclohexyl ring, such as compound 14b (EC50 = 0.685 µM), show only a 10% reduction in Gli1 and Ptch1 transcripts at 10 µM in the same Sufu⁻/⁻ MEF system [1]. These non-cyclohexyl analogs function at a node upstream of Sufu rather than downstream [1].

structure-activity relationship PDE4-dependent mechanism Sufu analog comparison

Eggmanone Broad-Selectivity Counter-Screen: Minimal Off-Target Activity Across 621 Potential Targets

Eggmanone was evaluated in a comprehensive counter-screen against a panel of 442 kinases, 158 GPCRs, and 21 phosphatases, revealing no targets inhibited by greater than 50% at 10 µM [1]. This broad selectivity profile supports the use of Eggmanone as a validated chemical probe for PDE4-dependent biological interrogation. In contrast, many PDE4 inhibitors lack comparable publicly available broad-selectivity data, complicating the interpretation of observed phenotypic effects.

off-target profiling kinase selectivity GPCR phosphatase chemical probe validation

Optimal Research Applications for Eggmanone Based on Verified Differentiation Evidence


Investigating Smoothened Antagonist-Resistant Hedgehog Signaling

Eggmanone is optimally deployed in studies of Hedgehog pathway activation that is refractory to Smo antagonists. Based on its demonstrated ability to inhibit Gli1 and Ptch1 transcription in Sufu⁻/⁻ MEFs (~50% reduction at 10 µM), whereas Sonidegib and cyclopamine show no inhibition [1] [2], Eggmanone serves as a validated chemical probe for interrogating Hh signaling downstream of acquired Smo resistance mutations or Sufu loss-of-function contexts. This application is particularly relevant for medulloblastoma and basal cell carcinoma research where Smo antagonist resistance limits clinical efficacy [2].

Chemo-Resistant Prostate Cancer Combination Studies

Eggmanone demonstrates utility in combination therapy models for chemo-resistant prostate cancer. In DU145-TxR and PC3-TxR docetaxel-resistant prostate cancer cell lines, Eggmanone treatment at 1-3 µM dose-dependently increases docetaxel cytotoxicity [3]. The compound also downregulates cancer stem cell marker genes Nanog and ABCG2 and attenuates sphere formation [3]. These properties make Eggmanone a candidate compound for investigating PDE4D inhibition as a strategy to overcome chemoresistance in prostate cancer models, particularly in combination with taxane chemotherapy [3].

Cardiomyocyte Microdomain cAMP Signaling Studies

Eggmanone is uniquely suited for investigations of spatially restricted cAMP signaling in cardiac myocytes. Unlike conventional PDE4 inhibitors that globally elevate cAMP, Eggmanone increases cAMP specifically in discrete cellular microdomains without altering total cellular cAMP content [4]. This property, demonstrated in isolated mouse cardiomyocytes and human iPSC-derived cardiomyocytes, enables researchers to dissect compartment-specific cAMP/PKA signaling without the confounding effects of global cAMP elevation [4]. In vivo, Eggmanone enhances systolic function in failing mouse hearts without increasing heart rate, providing a model system for studying inotropic effects devoid of chronotropic liabilities [4].

Chemical Probe Validation Studies Requiring Broad-Selectivity Documentation

Eggmanone is an appropriate selection for studies requiring rigorous chemical probe validation. Its counter-screen data against 442 kinases, 158 GPCRs, and 21 phosphatases (no target inhibited >50% at 10 µM) is published in the primary literature with full supplementary tables [2]. This level of selectivity documentation meets the criteria for a high-quality chemical probe as defined by the Chemical Probes Portal and similar validation frameworks. Investigators whose work will undergo peer review for chemical probe standards should preferentially select Eggmanone over PDE4 inhibitors lacking comparable peer-reviewed selectivity data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eggmanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.